Cas no 100910-69-8 (4-Amino-2-(N-propyl)pyrimidine)
4-Amino-2-(N-propyl)pyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 4-Pyrimidinamine,2-propyl-
- 2-propyl-pyrimidin-4-ylamine
- CS-0308130
- SCHEMBL3822501
- 2-Propyl-4-pyrimidinamine
- Pyrimidine, 4-amino-2-propyl- (6CI)
- AKOS011055086
- 4-Pyrimidinamine, 2-propyl-
- Z856211250
- DTXSID501312118
- 2-propylpyrimidin-4-amine
- SB30086
- EN300-1087038
- 100910-69-8
- MFCD12032631
- 4-Amino-2-(N-propyl)pyrimidine
-
- MDL: MFCD12032631
- Inchi: 1S/C7H11N3/c1-2-3-7-9-5-4-6(8)10-7/h4-5H,2-3H2,1H3,(H2,8,9,10)
- InChI Key: BTMCCOMLYMKBFL-UHFFFAOYSA-N
- SMILES: N1C(=CC=NC=1CCC)N
Computed Properties
- Exact Mass: 137.095297364g/mol
- Monoisotopic Mass: 137.095297364g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 94.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 51.8Ų
4-Amino-2-(N-propyl)pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0248-1g |
2-Propyl-pyrimidin-4-ylamine |
100910-69-8 | 97% | 1g |
3052.95CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0248-5g |
2-Propyl-pyrimidin-4-ylamine |
100910-69-8 | 97% | 5g |
12211.81CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0248-500mg |
2-Propyl-pyrimidin-4-ylamine |
100910-69-8 | 97% | 500mg |
1950.5CNY | 2021-05-08 | |
| Chemenu | CM165461-1g |
2-Propyl-pyrimidin-4-ylamine |
100910-69-8 | 95% | 1g |
$464 | 2021-08-05 | |
| TRC | A618543-10mg |
4-Amino-2-(N-propyl)pyrimidine |
100910-69-8 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A618543-50mg |
4-Amino-2-(N-propyl)pyrimidine |
100910-69-8 | 50mg |
$ 115.00 | 2022-06-07 | ||
| TRC | A618543-100mg |
4-Amino-2-(N-propyl)pyrimidine |
100910-69-8 | 100mg |
$ 185.00 | 2022-06-07 | ||
| Chemenu | CM165461-1g |
2-Propyl-pyrimidin-4-ylamine |
100910-69-8 | 95% | 1g |
$562 | 2023-02-19 | |
| abcr | AB538108-500 mg |
2-Propyl-pyrimidin-4-ylamine; . |
100910-69-8 | 500MG |
€421.40 | 2022-07-28 | ||
| abcr | AB538108-1 g |
2-Propyl-pyrimidin-4-ylamine; . |
100910-69-8 | 1g |
€670.00 | 2023-07-11 |
4-Amino-2-(N-propyl)pyrimidine Suppliers
4-Amino-2-(N-propyl)pyrimidine Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
Additional information on 4-Amino-2-(N-propyl)pyrimidine
4-Amino-2-(N-propyl)pyrimidine (CAS No. 100910-69-8): A Comprehensive Overview
4-Amino-2-(N-propyl)pyrimidine, also known by its CAS number 100910-69-8, is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrimidines, which are six-membered heterocyclic aromatic organic compounds containing two nitrogen atoms at positions 1 and 3. The unique structure of 4-Amino-2-(N-propyl)pyrimidine makes it an attractive candidate for various biological and pharmaceutical studies.
The chemical structure of 4-Amino-2-(N-propyl)pyrimidine consists of a pyrimidine ring with an amino group at the 4-position and a propyl group at the 2-position. This arrangement imparts specific chemical and biological properties that are crucial for its potential applications. The amino group can participate in hydrogen bonding, while the propyl group provides hydrophobic interactions, making the compound suitable for binding to various biological targets.
In recent years, significant research has been conducted to explore the biological activities and potential therapeutic applications of 4-Amino-2-(N-propyl)pyrimidine. One of the key areas of interest is its role as a potential antiviral agent. Studies have shown that certain pyrimidine derivatives, including 4-Amino-2-(N-propyl)pyrimidine, exhibit antiviral activity against a range of viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The mechanism of action involves inhibition of viral replication by interfering with essential viral enzymes or processes.
Beyond antiviral properties, 4-Amino-2-(N-propyl)pyrimidine has also been investigated for its potential as an anticancer agent. Research has demonstrated that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For instance, studies have shown that 4-Amino-2-(N-propyl)pyrimidine can inhibit the activity of kinases such as PI3K/Akt and MAPK, which are frequently dysregulated in various types of cancer.
The pharmacokinetic properties of 4-Amino-2-(N-propyl)pyrimidine have also been studied to assess its suitability for therapeutic use. Preclinical studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a reasonable half-life, making it a promising candidate for further development as a drug candidate.
In addition to its direct biological activities, 4-Amino-2-(N-propyl)pyrimidine has been used as a building block in the synthesis of more complex molecules with enhanced therapeutic properties. For example, it can be modified through functionalization at the amino or propyl groups to create derivatives with improved potency or selectivity. These derivatives have been explored for their potential in treating neurological disorders, inflammatory diseases, and other conditions.
The safety profile of 4-Amino-2-(N-propyl)pyrimidine is another important aspect that has been evaluated in preclinical studies. Toxicity assessments have shown that this compound is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, further clinical trials are necessary to fully establish its safety and efficacy in human subjects.
The synthesis of 4-Amino-2-(N-propyl)pyrimidine can be achieved through various methods, including classical organic synthesis routes and more modern techniques such as microwave-assisted synthesis. These methods allow for efficient production of the compound on both laboratory and industrial scales. The availability of robust synthetic protocols ensures that researchers can readily access this compound for their studies.
In conclusion, 4-Amino-2-(N-propyl)pyrimidine (CAS No. 100910-69-8) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, highlighting its significance in the field.
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